molecular formula C27H31NO4 B088590 Ilicicolin H CAS No. 12689-26-8

Ilicicolin H

Cat. No.: B088590
CAS No.: 12689-26-8
M. Wt: 433.5 g/mol
InChI Key: BYVVOONSAAQMKI-RFKCMYLBSA-N
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Description

Ilicicolin H is a natural product isolated from the fungus Cylindrocladium ilicicola. It is known for its potent and broad-spectrum antifungal activities. The compound exhibits a novel mechanism of action by inhibiting the yeast cytochrome bc1 complex at the Qn site, making it a valuable tool in antifungal research .

Mechanism of Action

Target of Action

Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, primarily targets the mitochondrial cytochrome bc1 reductase . This enzyme plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .

Mode of Action

This compound exhibits a unique mode of action by inhibiting the yeast cytochrome bc1 complex at the Qn site . This inhibition disrupts the electron transport chain, thereby affecting the energy production in fungal cells .

Biochemical Pathways

The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety. Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The disruption of the electron transport chain by this compound leads to mitochondrial respiration disturbance, increased intracellular ATP, and reactive oxygen species generation .

Pharmacokinetics

This compound has shown relatively good pharmacokinetic properties in mice, with low clearance of 16 mL/min/kg, a reasonable half-life (2.5 h), and excellent oral bioavailability (F = 72%) .

Result of Action

The inhibition of the cytochrome bc1 complex by this compound leads to a disruption in the energy production of fungal cells, resulting in their death . It displays potent and broad-spectrum antifungal activities, with sub-μg/mL MICs against Candida spp., Aspergillus fumigatus, and Cryptococcus spp .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its antifungal activity may be reduced in vivo, possibly due to high plasma protein binding

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Ilicicolin H involves a polyketide-nonribosomal peptide synthetase pathway. The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthetase, followed by the addition of a tetramic acid moiety. This tetramic acid is then converted to pyridone by a putative P450 enzyme. The decalin portion of the molecule is constructed by a S-adenosyl-L-methionine-dependent Diels-Alderase .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of its biosynthetic gene cluster in suitable host organisms such as Aspergillus nidulans. This method allows for the large-scale production of this compound and its analogues .

Chemical Reactions Analysis

Types of Reactions: Ilicicolin H undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ilicicolin H has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tenellin: Shares a similar 2-pyridone motif with Ilicicolin H.

    Desmethylbassianin: Structurally related due to the presence of a pyridone moiety.

    Aspyridone: Another compound with a similar biosynthetic pathway.

    Leporine: Contains a decalin moiety similar to this compound.

    Lovastatin: The decalin portion of this compound resembles that of lovastatin.

Uniqueness: this compound is unique due to its dual structural motifs—2-pyridone and decalin—and its novel mechanism of action targeting the cytochrome bc1 complex. This combination of features makes it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVVOONSAAQMKI-RFKCMYLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12689-26-8
Record name Ilicicolin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILICICOLIN H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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